molecular formula C6H11F3N2 B6260033 6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers CAS No. 1141889-92-0

6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers

Cat. No.: B6260033
CAS No.: 1141889-92-0
M. Wt: 168.16 g/mol
InChI Key: DTYKPJTZKOJUHO-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)piperidin-3-amine, mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring. This compound is notable for its unique structural features and the presence of multiple stereoisomers, which can exhibit different physical and chemical properties. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into a piperidine precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)piperidin-3-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of catalysts, such as palladium or copper complexes, can also be employed to facilitate the trifluoromethylation process and improve selectivity towards the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)piperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in polar solvents, such as water or methanol, under mild to moderate temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents, such as tetrahydrofuran or diethyl ether, under an inert atmosphere.

    Substitution: Nucleophiles, such as alkoxides or amines, can be used in the presence of a base, such as sodium hydride, in solvents like dimethylformamide or dichloromethane.

Major Products Formed

The major products formed from these reactions include N-oxides, amides, imines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Trifluoromethyl)piperidin-3-amine is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals, where its trifluoromethyl group imparts desirable properties, such as increased lipophilicity and metabolic stability.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)piperidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. This interaction can modulate the activity of the target, leading to various biological effects. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active or inactive metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidin-3-amine
  • 2-(Trifluoromethyl)piperidin-3-amine
  • 6-(Trifluoromethyl)piperidin-4-amine

Comparison

6-(Trifluoromethyl)piperidin-3-amine is unique due to the position of the trifluoromethyl group on the piperidine ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 4-(trifluoromethyl)piperidin-3-amine, the 6-positioned trifluoromethyl group may offer different steric and electronic effects, leading to variations in chemical behavior and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5,11H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKPJTZKOJUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141889-92-0
Record name 6-(trifluoromethyl)piperidin-3-amine
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